Methyl (S)-2,4-dihydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2,4-dihydroxybutanoate is an organic compound that belongs to the class of esters It is derived from butanoic acid and contains two hydroxyl groups at the 2nd and 4th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-2,4-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2,4-dihydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Another method involves the use of Grignard reagents, where the corresponding halide reacts with magnesium to form the Grignard reagent, which then reacts with an ester to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2,4-dihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Methyl (S)-2,4-dihydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of methyl (S)-2,4-dihydroxybutanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Similar structure but with a benzene ring.
Ethyl (S)-2,4-dihydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2,4-dihydroxy-3-methylbutanoate: Similar structure but with an additional methyl group on the carbon chain.
Uniqueness
Methyl (S)-2,4-dihydroxybutanoate is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted applications in synthesis and research .
Properties
Molecular Formula |
C5H10O4 |
---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
methyl (2S)-2,4-dihydroxybutanoate |
InChI |
InChI=1S/C5H10O4/c1-9-5(8)4(7)2-3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
LNXUMIDZVKXVER-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCO)O |
Canonical SMILES |
COC(=O)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.